molecular formula C12H24N2O4 B14692937 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate CAS No. 25642-76-6

2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate

Cat. No.: B14692937
CAS No.: 25642-76-6
M. Wt: 260.33 g/mol
InChI Key: PMMKVFWFTRDMLW-UHFFFAOYSA-N
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Description

2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is a chemical compound with a complex structure that includes both carbamate and dimethylcarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate typically involves the reaction of 2-sec-Butyl-2-methyl-1,3-propanediol with carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of alcohol derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate involves its interaction with specific molecular targets and pathways. For example, in its role as a hypotensive agent, the compound acts on the brain stem vasomotor centers to reduce blood pressure by decreasing vascular peripheral resistance . This action is achieved without altering cardiac output, making it a unique hypotensive agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-sec-Butyl-2-methyl-1,3-propanediol carbamate dimethylcarbamate is unique due to its dual carbamate functional groups, which confer specific chemical reactivity and potential therapeutic applications. Its ability to act on the brain stem vasomotor centers without affecting cardiac output distinguishes it from other hypotensive agents .

Properties

CAS No.

25642-76-6

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2,3-dimethylpentyl] N,N-dimethylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-6-9(2)12(3,7-17-10(13)15)8-18-11(16)14(4)5/h9H,6-8H2,1-5H3,(H2,13,15)

InChI Key

PMMKVFWFTRDMLW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)(COC(=O)N)COC(=O)N(C)C

Origin of Product

United States

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